

"cyclopropyl p-nitrophenyl ketone molecular weight and formula"

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Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

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An In-depth Technical Guide to Cyclopropyl p-Nitrophenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclopropyl p-nitrophenyl ketone, a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance based on related structures.

Core Molecular Data

Cyclopropyl p-nitrophenyl ketone is an aromatic ketone featuring a cyclopropyl group and a p-nitrophenyl substituent. The electron-withdrawing nature of the nitro group at the para position significantly influences the compound's reactivity and properties.

Table 1: Physicochemical Properties of Cyclopropyl p-Nitrophenyl Ketone

Property	Value	Citation
Molecular Formula	C ₁₀ H ₉ NO ₃	[1]
Molecular Weight	191.18 g/mol	[1]
IUPAC Name	cyclopropyl(4-nitrophenyl)methanone	[1]
CAS Number	93639-12-4	[1]

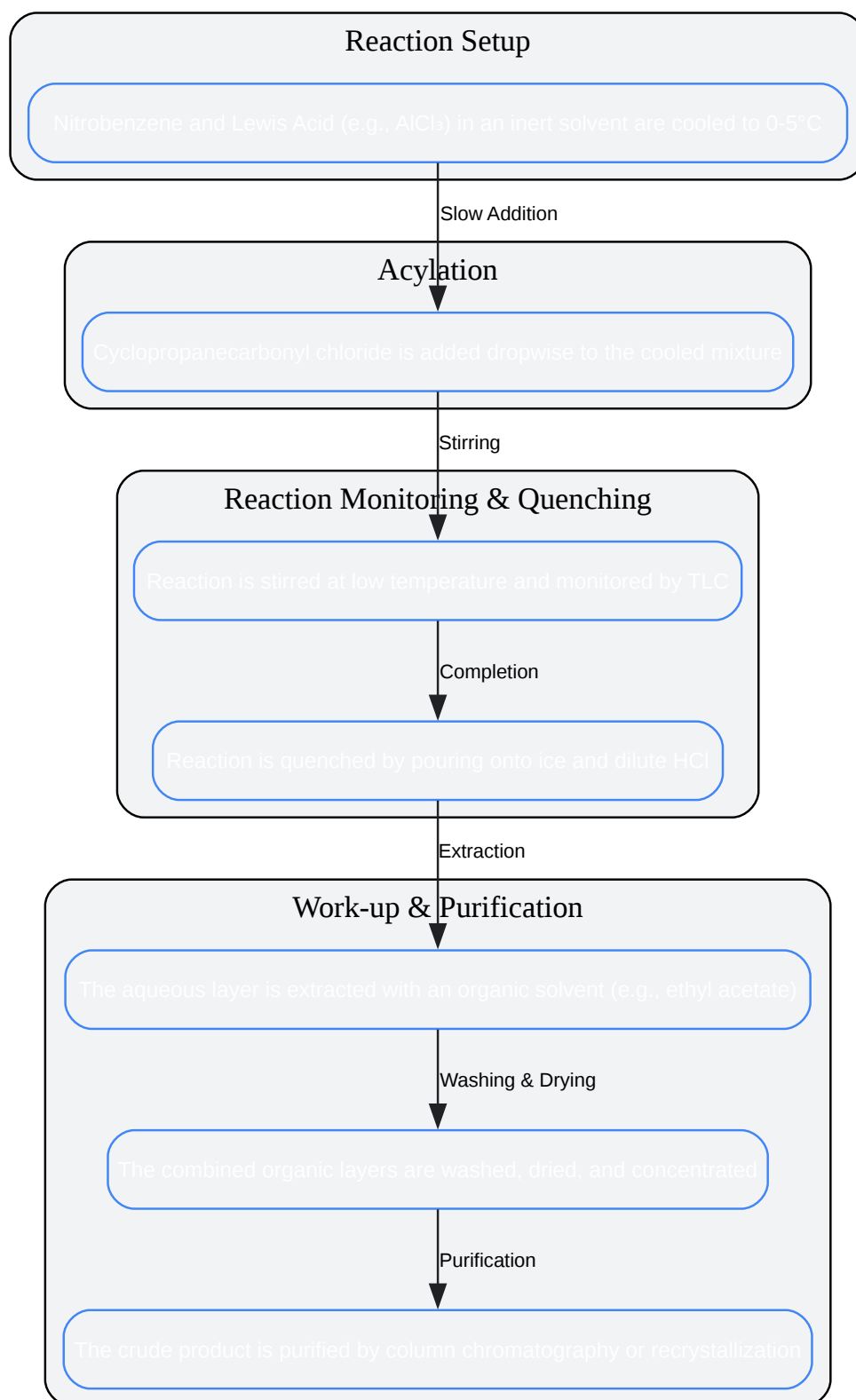
Experimental Protocols

The synthesis of cyclopropyl p-nitrophenyl ketone can be achieved through several methods. Below are detailed protocols for common synthetic routes and characterization techniques.

Synthesis via Friedel-Crafts Acylation

A primary method for the synthesis of cyclopropyl p-nitrophenyl ketone is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride.

Experimental Workflow: Friedel-Crafts Acylation



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Caption: Synthetic workflow for cyclopropyl p-nitrophenyl ketone via Friedel-Crafts acylation.

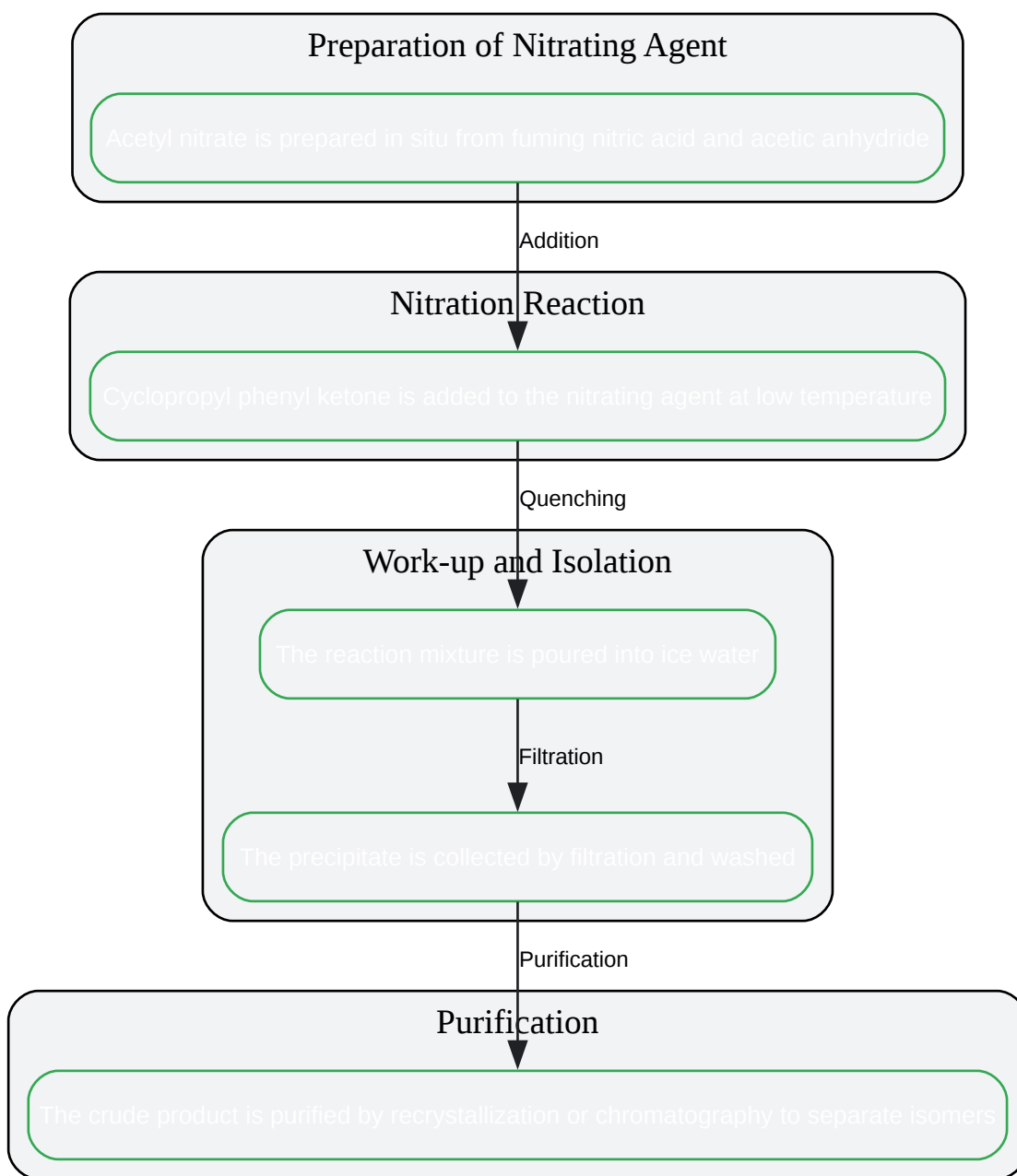
Detailed Protocol:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl_3) (1.5-2.0 equivalents), in a dry, inert solvent like dichloromethane (DCM) or nitrobenzene itself. Cool the mixture to 0-5°C using an ice bath.
- **Addition of Reactants:** To the cooled suspension, add nitrobenzene (1.0 equivalent) if not used as the solvent. Then, add cyclopropanecarbonyl chloride (1.0-1.2 equivalents) dropwise while maintaining the temperature below 5°C.
- **Reaction:** Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis via Nitration of Cyclopropyl Phenyl Ketone

An alternative route involves the nitration of cyclopropyl phenyl ketone. It is important to note that this reaction can yield a mixture of ortho, meta, and para isomers, with the meta isomer often being a significant product.

Experimental Workflow: Nitration



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Caption: Synthetic workflow for nitrated cyclopropyl phenyl ketones.

Detailed Protocol:

- Preparation of Nitrating Agent: Prepare acetyl nitrate in situ by carefully adding fuming nitric acid to acetic anhydride at a low temperature.

- **Nitration:** Dissolve cyclopropyl phenyl ketone in a suitable solvent and add it to the prepared nitrating agent while maintaining a low temperature.
- **Reaction Monitoring:** Monitor the reaction by TLC or GC-MS to determine the ratio of isomers.
- **Work-up and Purification:** Quench the reaction by pouring it into ice water. The resulting precipitate, a mixture of isomers, is then collected and purified by column chromatography to isolate the p-nitro isomer.

Characterization

The synthesized cyclopropyl p-nitrophenyl ketone should be characterized to confirm its identity and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the chemical structure. The ^1H NMR spectrum will show characteristic signals for the cyclopropyl protons and the aromatic protons of the p-nitrophenyl group.
- **Infrared (IR) Spectroscopy:** IR spectroscopy will show characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$) and the nitro group (NO_2).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
- **Melting Point:** The melting point of the purified compound can be determined and compared to literature values as an indicator of purity.

Biological and Signaling Context

While there is no specific research detailing the signaling pathways directly involving cyclopropyl p-nitrophenyl ketone, the broader classes of compounds to which it belongs, namely cyclopropane derivatives and ketones, have significant biological activities.

- **Cyclopropane Derivatives:** Many natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including antimicrobial,

antiviral, and antitumor effects. The strained three-membered ring can be involved in enzyme inhibition and other interactions with biological macromolecules.

- **Ketone Bodies:** Ketone bodies are crucial metabolic fuels and signaling molecules. They are known to influence various signaling pathways, including those involved in inflammation and cellular stress responses. For instance, β -hydroxybutyrate, a primary ketone body, can inhibit histone deacetylases (HDACs), leading to changes in gene expression.

Given the structural features of cyclopropyl p-nitrophenyl ketone, it is plausible that it could be investigated for potential biological activities. The presence of the electrophilic ketone and the cyclopropyl ring could make it a candidate for interacting with biological nucleophiles. The nitrophenyl group can also be a key feature for molecular recognition by biological targets. Further research is required to elucidate any specific signaling pathways in which this compound may be involved.

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References

- 1. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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